molecular formula C18H24N4O4 B1678301 Tert-butyl 4-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methoxy)piperidine-1-carboxylate CAS No. 857652-30-3

Tert-butyl 4-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methoxy)piperidine-1-carboxylate

Cat. No. B1678301
M. Wt: 360.4 g/mol
InChI Key: LHZWKWCEAXQUMX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “Tert-butyl 4-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methoxy)piperidine-1-carboxylate” and related derivatives often involves multi-step reactions that may include the use of tert-butylamine, transition-metal-free conditions, and regioselective addition reactions. For instance, the regioselective addition of tert-butyl magnesium reagents to pyridine derivatives has been reported as a convenient method for synthesizing 3,4-disubstituted pyridine derivatives with a tert-butyl group in the 4-position.


Molecular Structure Analysis

The molecular structure of “Tert-butyl 4-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methoxy)piperidine-1-carboxylate” derivatives has been characterized using various spectroscopic techniques, including FT-IR, 1H & 13C NMR, and LCMS, as well as single crystal X-ray diffraction analysis. These studies provide detailed information about the bond lengths, angles, and conformation of the piperidine ring, which often adopts a chair conformation.


Chemical Reactions Analysis

The “Tert-butyl 4-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methoxy)piperidine-1-carboxylate” scaffold can undergo various chemical reactions, including condensation reactions, cyclizations, and isomerizations. For example, condensation reactions have been used to synthesize oxadiazole derivatives, while cyclization strategies have been employed in the synthesis of pyrrolidine derivatives.

Scientific Research Applications

Synthesis and Characterization

  • A study focused on the synthesis and characterization of a compound similar to the requested tert-butyl derivative, highlighting the processes involved in condensation reactions and the subsequent analysis using various spectroscopic methods. This research provides insights into the methodologies for synthesizing and characterizing complex organic compounds, including X-ray diffraction studies to confirm molecular structure (Sanjeevarayappa et al., 2015).

Biological Evaluation

  • Although specific to a similar compound, one study evaluated the antibacterial and anthelmintic activities of a synthesized tert-butyl derivative. This indicates the interest in exploring the biological applications and potential therapeutic uses of such compounds, despite the exclusion of direct application-related details (Sanjeevarayappa et al., 2015).

Intermediate for Pharmaceutical Applications

  • Other research efforts describe the synthesis of tert-butyl derivatives as intermediates for the development of drugs like Vandetanib and Crizotinib, demonstrating the significant role of these compounds in the synthesis of pharmaceuticals with potential anticancer properties. These studies outline the synthetic routes and optimization methods for producing high-yield intermediates (Wang et al., 2015), (Kong et al., 2016).

Advanced Material Development

  • Further research into tert-butyl derivatives has led to the development of novel materials, such as hole-blocking materials for organic light-emitting diodes (OLEDs), showcasing the compound's utility in electronic and photonic applications. This highlights the compound's versatility beyond biological applications, extending into material science and engineering (Wang et al., 2001).

Future Directions

The future directions for “Tert-butyl 4-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methoxy)piperidine-1-carboxylate” could involve further exploration of its potential applications in medicinal chemistry, particularly its anti-inflammatory effects . More research could be conducted to optimize its synthesis and understand its mechanism of action in greater detail .

properties

IUPAC Name

tert-butyl 4-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methoxy]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O4/c1-18(2,3)25-17(23)22-10-6-14(7-11-22)24-12-15-20-16(21-26-15)13-4-8-19-9-5-13/h4-5,8-9,14H,6-7,10-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHZWKWCEAXQUMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OCC2=NC(=NO2)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80466726
Record name 1,1-Dimethylethyl 4-[[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methoxy]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80466726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methoxy)piperidine-1-carboxylate

CAS RN

857652-30-3
Record name 1,1-Dimethylethyl 4-[[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methoxy]-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=857652-30-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name PSN-632408
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0857652303
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1-Dimethylethyl 4-[[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methoxy]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80466726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PSN-632408
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V4434XWK2P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
P Kumar, CA Carrasquer, A Carter… - SAR and QSAR in …, 2014 - Taylor & Francis
The categorical structure–activity relationship (cat-SAR) expert system has been successfully used in the analysis of chemical compounds that cause toxicity. Herein we describe the …
Number of citations: 5 www.tandfonline.com
R Moodaley - 2018 - kclpure.kcl.ac.uk
Medium and long chain fatty acids exhibit affinity for free-fatty acid receptor 1 (FFA1) and 4 (FFA4). FFA1 and FFA4 are expressed in the pancreas with a third lipid G-protein coupled …
Number of citations: 1 kclpure.kcl.ac.uk
R Kurtz, MF Anderman… - American Journal of …, 2021 - journals.physiology.org
Nonalcoholic fatty liver disease (NAFLD), characterized by the abnormal deposition of lipids within the liver not due to alcohol consumption, is a growing epidemic affecting over 30% of …
Number of citations: 7 journals.physiology.org
R Kurtz, MF Anderman, BD Shepard - journals.physiology.org
1 2 3 4 GPCRs get Fatty: The Role of G Protein-Coupled Receptor Signaling in the 5 Development and Progression of Nonalcoholic F Page 1 1 2 3 4 GPCRs get Fatty: The Role of G …
Number of citations: 0 journals.physiology.org

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